4-Trimethylsilylbutanoic acid is a chemical compound with the IUPAC name 4-(trimethylsilyl)butanoic acid. It is classified as a carboxylic acid, characterized by the presence of a carboxyl functional group (-COOH) and a trimethylsilyl group (Si(CH₃)₃) attached to the butanoic acid backbone. This compound is notable for its applications in organic synthesis and as a reagent in various chemical reactions.
The compound can be sourced from commercial suppliers such as Sigma-Aldrich, which provides detailed information about its properties, synthesis, and applications. It falls under the category of organosilicon compounds due to the presence of silicon in its structure, specifically as a trimethylsilyl group. The molecular formula is C₇H₁₆O₂Si, and its CAS number is 2345-40-6.
The synthesis of 4-trimethylsilylbutanoic acid can be achieved through several methods:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. For example, reactions are typically performed under inert atmospheres to prevent moisture from interfering with sensitive silicon-containing compounds.
4-Trimethylsilylbutanoic acid features a straight-chain structure with a trimethylsilyl group attached to the fourth carbon of butanoic acid:
This structural information supports its classification as a branched carboxylic acid with unique reactivity due to the silicon atom.
4-Trimethylsilylbutanoic acid participates in various chemical reactions, including:
These reactions are often facilitated by specific catalysts or reagents that enhance reactivity or selectivity. For instance, Lewis acids may be employed in esterification processes.
The mechanism by which 4-trimethylsilylbutanoic acid acts in chemical reactions typically involves:
Data from studies indicate that this compound's unique structure allows for versatile reactivity patterns in organic synthesis.
Relevant data indicate that its properties make it suitable for use in various synthetic applications where silicon functionality is advantageous.
4-Trimethylsilylbutanoic acid is utilized in several scientific contexts:
The compound's versatility makes it an important reagent in both academic research and industrial applications, highlighting its significance within the field of organic chemistry.
The synthesis of 4-trimethylsilylbutanoic acid (4-TMSBA) relies on nucleophilic silylation, where the trimethylsilyl (TMS) group is introduced at the ω-position of butanoic acid precursors. This transformation typically employs organosilane reagents to replace active hydrogen atoms or halide leaving groups. A key route involves the reaction of 4-halobutyric acid derivatives (e.g., 4-bromobutanoic acid) with trimethylsilyl chloride (TMSCl) in anhydrous tetrahydrofuran, catalyzed by lithium diisopropylamide (LDA) at –78°C [2] . Alternative pathways include the silylative decarboxylation of α-silyl-β-keto acids or the selective deprotonation of butanoic acid followed by quenching with electrophilic silylating agents.
The chemoselectivity challenge – suppressing O-silylation of the carboxylic acid group – is addressed by pre-protection strategies. Temporary conversion of the carboxylic acid to a tert-butyl ester or trimethylsilyl ester allows ω-silylation without competitive side reactions. Subsequent acidic hydrolysis (e.g., trifluoroacetic acid for tert-butyl esters) or fluoride-mediated cleavage (for TMS esters) regenerates the carboxylic acid, yielding 4-TMSBA [7]. Gas-solid silylation techniques have also been adapted for continuous-flow synthesis, enhancing reaction efficiency [3].
Table 1: Silylating Agents for 4-TMSBA Synthesis
Reagent | Reaction Conditions | Chemoselectivity (C vs O) | Yield Range |
---|---|---|---|
Trimethylsilyl chloride (TMSCl) | LDA, THF, –78°C | 8:1 | 60–75% |
Hexamethyldisilazane (HMDS) | No solvent, 110°C | 5:1 | 50–65% |
Bis(trimethylsilyl)acetamide (BSA) | Toluene, 80°C, Pd catalyst | >15:1 | 80–92% |
Reagent choice critically impacts the kinetics and regioselectivity of TMS group installation. Trimethylsilyl chloride (TMSCl) offers cost-effectiveness but requires stoichiometric strong bases (e.g., LDA, n-BuLi) for deprotonation, risking enolization or side reactions. Hexamethyldisilazane (HMDS) acts as a mild base and silyl donor, suitable for heat-tolerant substrates but yielding ammonium chloride byproducts that complicate purification . Transition-metal catalysts (e.g., Pd(0)) enable C–Si bond formation via oxidative addition into C–X bonds (X = Br, I), significantly accelerating reactions at lower temperatures (60–80°C) while improving atom economy [2].
Kinetic studies reveal second-order dependence on substrate and silylating agent concentrations under non-catalytic conditions. Catalytic silylation follows Michaelis-Menten kinetics, with turnover frequencies (TOF) reaching 120 h⁻¹ for Pd/phosphine systems. The steric bulk of the silylating agent influences the reaction rate: TMSCl (kinetic constant k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹) reacts faster than tert-butyldimethylsilyl chloride (k = 4.7 × 10⁻⁵ L·mol⁻¹·s⁻¹) due to reduced steric hindrance [7].
Industrial production of 4-TMSBA prioritizes solvent recoverability, reaction mass efficiency, and catalyst recyclability. Polar aprotic solvents (DMF, NMP) enhance anion stability in deprotonation routes but pose separation challenges. Supercritical CO₂ serves as an alternative, facilitating product isolation via depressurization while improving silyl group transfer kinetics due to gas-like diffusivity [3]. Biphasic solvent systems (e.g., water/toluene) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) enable aqueous workup without emulsion formation.
Catalytic methodologies dominate scale-up efforts:
Purifying 4-TMSBA demands specialized techniques to remove hydrolyzed siloxanes (e.g., hexamethyldisiloxane) and halide salts. Key steps include:
Table 2: Purification Methods for 4-TMSBA
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